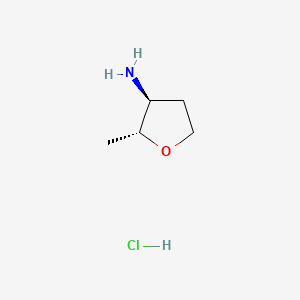

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride

CAS No.:

Cat. No.: VC18785864

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO |

|---|---|

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | (2R,3S)-2-methyloxolan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |

| Standard InChI Key | BIDHTLIFGLSEPA-JBUOLDKXSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](CCO1)N.Cl |

| Canonical SMILES | CC1C(CCO1)N.Cl |

Introduction

Chemical Identity and Basic Properties

(2R,3S)-2-Methyltetrahydrofuran-3-amine hydrochloride is a bicyclic amine salt with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its IUPAC name reflects the stereochemistry at the second and third carbon positions, which are critical for its biological activity and synthetic utility. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2954726-16-8 | |

| Boiling Point | 173.5°C (at 760 mmHg) | |

| Density | N/A | |

| Purity (Commercial) | 97% | |

| LogP (Partition Coefficient) | 1.24 |

The compound’s hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications .

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine hydrochloride typically involves intramolecular aminoetherification, a reaction that forms the tetrahydrofuran ring while introducing the amine group. A notable method, adapted from Paudyal et al. , employs Rh₂(esp)₂ as a catalyst and TsONHMe (N-methyl toluenesulfonamide) as the nitrogen source. The reaction proceeds under mild conditions (room temperature to 65°C) in trifluoroethanol (TFE), yielding the desired product with high stereoselectivity .

-

Substrate Preparation: (E)-4-Arylbut-3-en-1-ol derivatives are synthesized via Wittig or Horner-Wadsworth-Emmons olefination.

-

Cyclization: The alkene substrate undergoes Rh-catalyzed aminoetherification, forming the tetrahydrofuran ring and introducing the methylamine group.

-

Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Optimization

Critical parameters for optimizing yield and enantiomeric excess include:

-

Solvent: Trifluoroethanol enhances reaction rates due to its high polarity and ability to stabilize transition states .

-

Temperature: Prolonged heating at 65°C improves conversion for sterically hindered substrates .

Structural and Spectroscopic Characterization

Molecular Geometry

The compound’s bicyclic structure features a tetrahydrofuran ring with a methyl group at C2 and an amine group at C3. The (2R,3S) configuration confers distinct stereoelectronic properties, influencing its reactivity and interaction with biological targets .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 4.27–4.21 (m, 1H, H-3), 3.18–3.15 (m, 1H, H-2), 2.46 (s, 3H, N-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 83.3 (C-3), 67.5 (C-2), 34.9 (N-CH₃).

-

HRMS (ESI+): Calcd. for [C₅H₁₂ClNO+H]⁺: 137.0601; Found: 137.0603.

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s chiral centers and amine functionality make it a valuable intermediate in synthesizing CNS-active drugs, particularly those targeting neurotransmitter receptors. For example, structural analogs have shown promise as serotonin reuptake inhibitors and dopamine agonists .

Catalytic Applications

In asymmetric catalysis, (2R,3S)-2-methyltetrahydrofuran-3-amine derivatives serve as ligands for transition-metal complexes, enhancing enantioselectivity in C–C bond-forming reactions .

Future Directions

Further research should prioritize:

-

Mechanistic Studies: Elucidating the compound’s interactions with biological targets using X-ray crystallography.

-

Process Scaling: Developing continuous-flow synthesis methods to improve industrial viability.

-

Toxicology Profiling: Assessing chronic exposure risks via in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume